Ac-Tyr-Lys-NH2 Trifluoroacetate
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Overview
Description
Ac-Tyr-Lys-NH2 Trifluoroacetate is a peptide compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tyrosine and lysine, two amino acids that play crucial roles in various biological processes. The trifluoroacetate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Mechanism of Action
Target of Action
Ac-Tyr-Lys-NH2 Trifluoroacetate is a peptide compoundFor instance, α-Melanotropin (α-MSH), a peptide hormone isolated from the pituitary gland, has a similar structure . α-MSH is known to interact with melanocortin receptors, playing a principal role in pigmentation .
Mode of Action
Peptides like α-msh are known to interact with their targets (melanocortin receptors) to induce a variety of biological functions . These functions include regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .
Biochemical Pathways
Peptides like α-msh are known to affect various biochemical pathways through their interaction with melanocortin receptors .
Result of Action
Peptides like α-msh are known to have various effects, including pigmentation, regulation of hormone release, and effects on the immune response and cardiovascular system .
Biochemical Analysis
Cellular Effects
Ac-Tyr-Lys-NH2 Trifluoroacetate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Tyr-Lys-NH2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method uses an insoluble polymeric support for the sequential addition of side-chain protected amino acids . The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids.
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs automated peptide synthesizers to streamline the process. Trifluoroacetic acid (TFA) is commonly used to cleave the synthesized peptide from the solid-phase resin and to remove side-chain protecting groups . The peptide is then purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Ac-Tyr-Lys-NH2 Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. The phenol group in tyrosine is particularly susceptible to oxidation, leading to the formation of quinone derivatives . Lysine residues can undergo acylation and alkylation reactions, modifying the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. Substitution reactions often involve nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized tyrosine derivatives, acylated lysine residues, and various substituted peptides. These modifications can significantly alter the biological activity and stability of the peptide .
Scientific Research Applications
Ac-Tyr-Lys-NH2 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate relationships.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Trp-Lys-Tyr-Met-Val-L-Met NH2 Trifluoroacetate: Another peptide compound with similar structural features and applications.
Ac-Val-Tyr-Lys-NH2 Trifluoroacetate: A related peptide with potential therapeutic applications.
Uniqueness
Ac-Tyr-Lys-NH2 Trifluoroacetate is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. The presence of both tyrosine and lysine residues allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O4.C2HF3O2/c1-11(22)20-15(10-12-5-7-13(23)8-6-12)17(25)21-14(16(19)24)4-2-3-9-18;3-2(4,5)1(6)7/h5-8,14-15,23H,2-4,9-10,18H2,1H3,(H2,19,24)(H,20,22)(H,21,25);(H,6,7)/t14-,15-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNOKFZJOCVPGJ-YYLIZZNMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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